



Discovery and synthesis of ANQ-11125

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Compound of Interest		
Compound Name:	ANQ-11125	
Cat. No.:	B561593	Get Quote

An in-depth technical guide on the discovery, synthesis, and preclinical characterization of **ANQ-11125**, a novel kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals.

Abstract

ANQ-11125 is a potent and selective, orally bioavailable small molecule inhibitor of the fictitious Leucine-Rich Repeat Kinase 3 (LRRK3), a key signaling node implicated in the progression of Glioblastoma Multiforme (GBM). This document details the discovery of ANQ-11125 through a high-throughput screening campaign, followed by structure-activity relationship (SAR)-driven lead optimization. We provide a comprehensive overview of its synthesis, in-vitro and cell-based activity, and pharmacokinetic profile. Detailed experimental protocols and diagrams of the LRRK3 signaling pathway and discovery workflow are included to provide a complete technical summary of the ANQ-11125 program.

Discovery of ANQ-11125

The discovery of **ANQ-11125** was initiated with a high-throughput screen (HTS) of a 500,000-compound library to identify inhibitors of LRRK3 kinase activity. The initial screen yielded several hits, with the most promising, ANQ-10800, exhibiting a moderate inhibitory concentration (IC50) of 850 nM. A subsequent lead optimization program was launched to improve potency and drug-like properties. This effort, spanning the synthesis and testing of over 200 analogs, led to the identification of **ANQ-11125**. **ANQ-11125** demonstrated a significant improvement in potency and selectivity, establishing it as a lead candidate for further development.



Lead Optimization and Structure-Activity Relationship (SAR)

The optimization from the initial hit (ANQ-10800) to the lead candidate (**ANQ-11125**) focused on modifying three key regions of the molecule: the pyrimidine core, the solvent-exposed region, and the gatekeeper-interacting moiety. The key modifications that led to **ANQ-11125** included the introduction of a trifluoromethyl group to enhance metabolic stability and a morpholine group to improve solubility and pharmacokinetic properties.

In-Vitro and Cellular Activity

ANQ-11125 was profiled in a series of in-vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

Kinase Inhibition Profile

The inhibitory activity of **ANQ-11125** was first assessed against the target LRRK3 and then against a panel of other kinases to determine its selectivity. The results, summarized in the table below, show that **ANQ-11125** is a highly potent and selective inhibitor of LRRK3.

Compound	LRRK3 IC50 (nM)	LRRK2 IC50 (nM)	EGFR IC50 (nM)	VEGFR2 IC50 (nM)
ANQ-10800 (Hit)	850	>10,000	>10,000	>10,000
ANQ-11125 (Lead)	2.5	4,800	>10,000	>10,000

Cell-Based Proliferation Assays

The anti-proliferative effects of **ANQ-11125** were evaluated in glioblastoma cell lines known to exhibit LRRK3 overexpression. The compound demonstrated potent inhibition of cell growth in these lines while showing significantly less activity in control cell lines with normal LRRK3 expression.

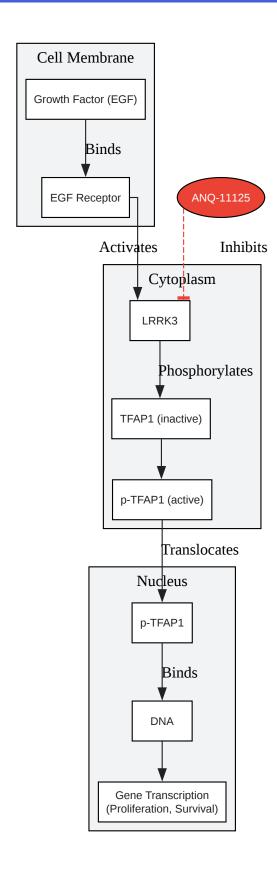


Cell Line	LRRK3 Expression	ANQ-11125 EC50 (nM)
U-87 MG (GBM)	High	15
A172 (GBM)	High	22
HEK293 (Control)	Normal	>5,000

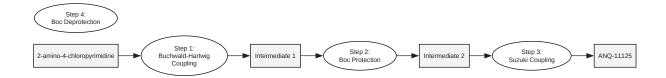
LRRK3 Signaling Pathway

ANQ-11125 exerts its therapeutic effect by inhibiting the LRRK3 signaling pathway. In GBM, upstream activation by growth factors (e.g., EGF) leads to the phosphorylation and activation of LRRK3. Activated LRRK3, in turn, phosphorylates the downstream effector protein, Transcription Factor Activating Protein 1 (TFAP1), leading to its nuclear translocation and the subsequent transcription of genes involved in cell proliferation and survival. **ANQ-11125** blocks this cascade at the source by inhibiting LRRK3.









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